



Application Notes and Protocols for the Analysis of BADGE in Canned Food

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Compound of Interest		
Compound Name:	Bisphenol A diglycidyl ether	
Cat. No.:	B7796626	Get Quote

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the epoxy resins used as internal coatings for food and beverage cans. These coatings are vital for preventing direct contact between the food and the metal, thereby avoiding corrosion and potential food contamination. However, residual BADGE and its derivatives can migrate from the can lining into the food product. Due to potential health concerns associated with these compounds, regulatory bodies have established specific migration limits (SMLs). For instance, the European Union has set an SML of 9 mg/kg for the sum of BADGE and its hydrolyzed derivatives and 1 mg/kg for the sum of its chlorinated derivatives.[1] This necessitates robust and reliable analytical methods for the determination of BADGE and its related compounds in various canned food matrices.

This document provides detailed application notes and protocols for the sample preparation and analysis of BADGE and its derivatives in canned food, intended for researchers, scientists, and professionals in food safety and analysis.

Analytical Techniques

The most common analytical techniques for the determination of BADGE and its derivatives in canned foods are high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] Gas chromatography-mass spectrometry (GC-MS) is also utilized, often for confirmation



purposes.[4] The choice of technique depends on the required sensitivity, selectivity, and the specific analytes of interest.

Sample Preparation Methodologies

Effective sample preparation is crucial for accurate and reproducible analysis of BADGE in complex food matrices. The primary goals of sample preparation are to extract the target analytes from the food, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The main techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Experimental Workflow for BADGE Analysis



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Figure 1: General experimental workflow for the analysis of BADGE in canned food.

Detailed Experimental Protocols Protocol 1: Liquid-Liquid Extraction (LLE) for Solid and Semi-Solid Canned Foods (e.g., Fish, Vegetables)

This protocol is adapted from methodologies used for the analysis of BADGE in various food matrices.[1]

1. Sample Homogenization:



- Open the canned food product and transfer the entire contents into a blender.
- Homogenize the sample until a uniform consistency is achieved.
- 2. Extraction:
- Weigh approximately 3 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]
- Add 6 mL of ethyl acetate to the tube.[1]
- Shake the mixture vigorously for 20 minutes using a mechanical shaker.[1]
- Place the tube in an ultrasonic bath for 30 minutes.[1]
- Centrifuge the mixture at 4000 rpm for 15 minutes.[1]
- 3. Evaporation and Reconstitution:
- Carefully transfer 5 mL of the supernatant (the ethyl acetate layer) to a clean vial.[1]
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.
- Reconstitute the dried extract in 1 mL of a methanol:water (1:1, v/v) solution.[1]
- Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial for analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Liquid Canned Foods (e.g., Beverages)

This protocol is suitable for clearing and concentrating analytes from liquid samples.[1]

- 1. Sample Preparation:
- Degas carbonated beverages by sonication for approximately 20 minutes.[1]



- 2. SPE Cartridge Conditioning:
- Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) by passing 3 mL of methanol followed by 3 mL of deionized water.[1]
- 3. Sample Loading:
- Load 3 mL of the degassed beverage sample onto the conditioned SPE cartridge.[1]
- 4. Elution:
- Elute the analytes from the cartridge with 4 mL of methanol.[1]
- 5. Evaporation and Reconstitution:
- Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of a methanol:water (1:1, v/v) solution.[1]
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from various studies on BADGE analysis in canned foods, providing an overview of method performance and observed concentration levels.

Table 1: Method Performance for BADGE and its Derivatives



Compoun d	Matrix	Analytical Method	LOQ (µg/kg or µg/L)	Recovery (%)	RSD (%)	Referenc e
Cyclo-di- BADGE (CdB)	Bonito in oil	HPLC-FLD	10 (food)	87 - 107	< 6	[5]
BADGE & Derivatives	Beverages	LC-MS/MS	0.13 - 1.6	-	-	
BADGE & Derivatives	Foodstuff	LC-MS/MS	1.0 - 4.0	-	-	[1]
BADGE & NOGEs	Food Simulants	LC-MS/MS	0.94 - 49.3 (μg/L)	-	-	
BADGE & Derivatives	Canned Animal Food	HPLC-FLD	-	62 - 97	-	[2]
BADGE & Derivatives	Canned Fish	LC-MS/MS	2 - 10	89 - 109	6 - 12	[6]

Table 2: Concentration of BADGE and its Derivatives in Canned Food Samples

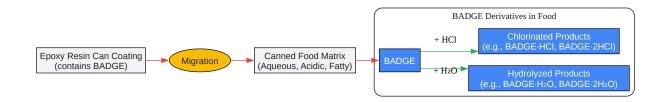
Food Product	Compound	Concentration Range (µg/kg)	Reference
Sardines in olive oil	Cyclo-di-BADGE (CdB)	up to 2623	[5]
Various Canned Foods	BADGE·2H ₂ O	2.1 - 675	[1]
Asparagus	BADGE·H₂O	35 - 53	[1]
Asparagus	BADGE·HCl·H₂O	3.4 - 274	[1]
Asparagus	BADGE-2HCI	0.9 - 2.8	[1]



Disclaimer: The limits of quantification (LOQ), recovery, and relative standard deviation (RSD) values are dependent on the specific matrix, instrumentation, and experimental conditions. The reported concentrations are examples and can vary significantly between products and batches.

Signaling Pathways and Logical Relationships

The primary concern with BADGE is its potential for migration and subsequent reaction with food components. The following diagram illustrates the relationship between BADGE in can coatings and its potential presence in the food product.



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Figure 2: Migration and transformation of BADGE from can coatings into food.

This diagram illustrates that BADGE can migrate from the epoxy resin coating into the food matrix. Once in the food, especially in aqueous and acidic environments, it can react to form various hydrolyzed and chlorinated derivatives. These are the compounds that are typically targeted for analysis alongside the parent BADGE molecule.

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